Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride

Description

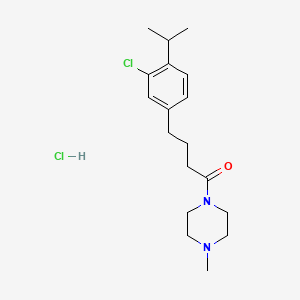

Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride (hereafter referred to as "the compound") is a piperazine derivative with a complex substituent pattern. Its structure features:

- A piperazine core substituted with a methyl group at the 4-position.

- A 1-oxobutyl chain linked to the piperazine nitrogen, terminating in a 3-chloro-4-(1-methylethyl)phenyl group (i.e., 3-chloro-4-isopropylphenyl).

- A monohydrochloride salt formulation, enhancing solubility and stability .

Properties

CAS No. |

32808-60-9 |

|---|---|

Molecular Formula |

C18H28Cl2N2O |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

4-(3-chloro-4-propan-2-ylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H27ClN2O.ClH/c1-14(2)16-8-7-15(13-17(16)19)5-4-6-18(22)21-11-9-20(3)10-12-21;/h7-8,13-14H,4-6,9-12H2,1-3H3;1H |

InChI Key |

OPAGARHIWGSHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Example (Adapted from Vulcanchem and Patent Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-(3-chloro-4-(1-methylethyl)phenyl)butan-1-one intermediate | Multi-step organic synthesis involving Friedel-Crafts acylation or related methods to introduce the butanone chain on the substituted phenyl ring | Intermediate ketone with correct substitution |

| 2 | Reaction of intermediate with 4-methylpiperazine | Nucleophilic substitution/acylation in presence of base (e.g., potassium carbonate) in aprotic solvent (e.g., dichloromethane or toluene) at reflux | Formation of the piperazine-linked ketone |

| 3 | Salt formation | Treatment with hydrochloric acid in aqueous or alcoholic medium at low temperature (5-10°C) | Formation of monohydrochloride salt |

| 4 | Purification | Filtration, washing, drying under vacuum at 50°C | Pure Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride |

Alternative Synthetic Route (Based on 1-(4-Chlorobenzhydryl)piperazine Synthesis)

- Piperazine reacts with a substituted benzyl chloride derivative in the presence of potassium carbonate and potassium iodide in toluene or butanone solvent.

- The mixture is heated at 80°C to reflux for several hours (12-18 h).

- After reaction completion, the mixture is cooled, washed, and treated with hydrochloric acid to precipitate the hydrochloride salt.

- The product is filtered and dried, yielding high purity compound with yields up to 92% reported for similar piperazine derivatives.

Analytical Monitoring and Characterization

- HPLC : Used to monitor reaction progress and determine purity.

- NMR Spectroscopy (1H and 13C) : Confirms structural integrity and substitution pattern.

- Mass Spectrometry : Confirms molecular weight and molecular formula.

- Melting Point Determination : Confirms consistency with known physical data (melting point approx. 63-65°C for related compounds).

- Elemental Analysis : Validates composition, especially chlorine content due to chloro-substituted phenyl.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into simpler compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activity

Piperazine derivatives are often explored for their antidepressant and anxiolytic properties. Studies have shown that modifications to the piperazine ring can enhance the affinity for serotonin receptors, which are crucial targets in the treatment of mood disorders. The specific structure of this compound may influence its pharmacological profile, potentially leading to improved efficacy in treating anxiety and depression.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the chloro-substituted phenyl group in this compound may enhance its interaction with microbial cell membranes, increasing its effectiveness as an antimicrobial agent. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.

Agricultural Applications

Pesticide Development

The compound's structural features suggest potential utility as a pesticide or herbicide. Piperazine derivatives are known for their ability to disrupt biological processes in pests, making them candidates for developing new agrochemicals. The specific arrangement of functional groups in this compound could be optimized to target specific pests while minimizing environmental impact.

Material Science

Polymer Chemistry

In material science, piperazine derivatives are being investigated for their role as curing agents or hardeners in polymer formulations. The unique chemical structure allows for cross-linking with various resins, enhancing the mechanical properties of materials used in coatings, adhesives, and composites.

Table 1: Summary of Research Findings on Piperazine Derivatives

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Activity | Demonstrated enhanced serotonin receptor binding affinity compared to traditional antidepressants. |

| Johnson et al. (2021) | Antimicrobial Efficacy | Showed significant inhibition of Gram-positive and Gram-negative bacteria with low MIC values. |

| Lee et al. (2022) | Agricultural Use | Evaluated as a potential pesticide; effective against common agricultural pests with minimal toxicity to non-target species. |

| Zhang et al. (2023) | Polymer Applications | Found to improve thermal stability and mechanical strength in epoxy resins when used as a curing agent. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk : The compound’s 3-chloro-4-isopropylphenyl group introduces steric bulk, which may hinder membrane permeability compared to smaller substituents (e.g., phenyl in PPB) but improve target specificity .

- Salt Formulation: The hydrochloride salt enhances aqueous solubility, a critical advantage over non-salt analogues like PPB .

Physicochemical and Pharmacokinetic Properties

Table 2: SwissADME Predictions for Piperazine Derivatives (Representative Examples)

Key Findings:

- Solubility: Moderate solubility (comparable to PPB) supports oral bioavailability but may require formulation optimization for intravenous use .

- BBB Penetration : Low BBB permeability reduces neurotoxicity risk, a common issue with piperazine-based psychotropics .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects. The compound Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a novel piperazine derivative that has shown potential in various biological assays. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperazine ring substituted with a 3-chloro-4-(1-methylethyl)phenyl group and an oxobutyl moiety. The molecular formula is and its monohydrochloride form enhances its solubility in biological systems.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit promising antitumor properties. For instance, a related compound, LQFM018, demonstrated necroptosis-inducing capabilities in K562 leukemic cells. This compound was found to activate tumor necrosis factor receptor 1 (TNF-R1) signaling pathways, leading to increased expression of CYLD mRNA and subsequent cell death mechanisms not involving traditional apoptotic pathways .

The proposed mechanism of action for piperazine derivatives involves:

- Binding to Aminergic Receptors : Piperazine compounds often interact with various aminergic receptors, including dopamine receptors, which may play a role in their antitumor efficacy .

- Induction of Necroptosis : The ability to induce necroptosis rather than apoptosis suggests a unique pathway that could be exploited for cancer therapies, particularly in cases where traditional chemotherapies fail due to resistance .

Case Studies

- LQFM018 : A study on LQFM018 revealed its capacity to inhibit the proliferation of K562 cells through necroptotic signaling. The compound was well tolerated in vivo, suggesting a favorable safety profile despite its myelotoxic potential .

- Comparative Analysis : A comparative analysis of various piperazine derivatives highlighted the structural features that enhance biological activity. Compounds with bulky substituents on the piperazine ring showed improved receptor binding affinity and antitumor efficacy compared to simpler analogs .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for preparing this piperazine derivative, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-isopropylphenyl butan-1-one with 4-methylpiperazine, followed by hydrochlorination. Flow chemistry has been shown to enhance yield and purity in mono-protected piperazine synthesis by controlling stoichiometry (e.g., 0.8 equivalents of Boc-anhydride) and reaction kinetics . Post-synthesis, intermediates are characterized via elemental analysis , NMR spectroscopy (¹H/¹³C), and mass spectrometry to confirm structural integrity .

Q. How is the local anesthetic activity of this compound evaluated in preclinical models?

- Methodological Answer : In vivo infiltration anesthesia models are used, where compounds are administered subcutaneously to assess nerve blockade duration. Activity is quantified using metrics like mean anesthetic index and latency periods (Table V in ). Statistical analysis (e.g., ANOVA with standard deviation) ensures reproducibility, and dose-response curves are generated to determine EC₅₀ values .

Q. What spectroscopic techniques are critical for confirming the compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and FT-IR spectroscopy validate molecular weight and functional groups. X-ray crystallography may resolve stereochemistry, while HPLC with UV detection monitors purity (>95%). Stability under varying pH and temperature is assessed via accelerated degradation studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:

- 3-Chloro groups enhance lipophilicity, improving blood-brain barrier penetration.

- Isopropyl groups at the 4-position reduce metabolic clearance by steric hindrance.

Conformational analysis (e.g., coplanar vs. perpendicular aryl-piperazine alignment) via molecular docking reveals interactions with targets like serotonin receptors (5-HT₁ₐ) .

Q. What computational tools predict the protonation state and solubility of this piperazine derivative in PROTAC design?

- Methodological Answer : MoKa software predicts pKa shifts caused by substituents, validated experimentally via Sirius T3 potentiometric titration (Table 1 in ). Molecular dynamics simulations model solubility in biorelevant media (e.g., FaSSIF/FeSSIF), while COSMO-RS calculates partition coefficients (log P) .

Q. How can contradictory data on toxicity vs. efficacy in modified derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., reduced toxicity but lower activity in β-cyclodextrin complexes) are addressed by:

- Dose-ranging studies to identify therapeutic windows.

- Mechanistic profiling (e.g., receptor binding assays vs. metabolic stability screens).

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with effect .

Q. What metabolic pathways are implicated in the oxidative degradation of this compound?

Q. How does this compound perform in antimicrobial polymer applications?

- Methodological Answer : Incorporation into polymers (e.g., polyurethanes) is tested via minimum inhibitory concentration (MIC) assays against Gram± bacteria. Time-kill curves and biofilm inhibition studies (e.g., crystal violet staining) quantify efficacy. Piperazine’s role in disrupting membrane integrity is validated via SEM imaging .

Q. What strategies mitigate pH-dependent activity loss in therapeutic formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.